Cas no 862810-27-3 (N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a fused imidazopyrimidine core linked to a benzodioxole carboxamide moiety. This structure imparts unique physicochemical properties, including potential bioactivity in medicinal chemistry applications. The imidazopyrimidine scaffold is known for its role in kinase inhibition, while the benzodioxole group may enhance metabolic stability and binding affinity. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures high purity and reproducibility, supporting research in targeted therapeutic development. Analytical characterization confirms structural integrity, facilitating its use in pharmacological and biochemical studies.
N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide structure
862810-27-3 structure
商品名:N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
CAS番号:862810-27-3
MF:C21H16N4O3
メガワット:372.376744270325
CID:5994987
PubChem ID:7080216

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
    • N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
    • 1,3-Benzodioxole-5-carboxamide, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-
    • F0657-0146
    • 862810-27-3
    • AKOS002055163
    • CCG-30344
    • N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-1,3-benzodioxole-5-carboxamide
    • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
    • インチ: 1S/C21H16N4O3/c1-13-3-4-14(17-11-25-8-2-7-22-21(25)24-17)9-16(13)23-20(26)15-5-6-18-19(10-15)28-12-27-18/h2-11H,12H2,1H3,(H,23,26)
    • InChIKey: ZERUCAAHCORNBT-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(C(NC3=CC(C4=CN5C(=N4)N=CC=C5)=CC=C3C)=O)C=C2OC1

計算された属性

  • せいみつぶんしりょう: 372.12224039g/mol
  • どういたいしつりょう: 372.12224039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 576
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.11±0.70(Predicted)

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0657-0146-2μmol
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0657-0146-5mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0657-0146-10μmol
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0657-0146-3mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0657-0146-4mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0657-0146-10mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0657-0146-5μmol
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0657-0146-2mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0657-0146-1mg
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide
862810-27-3 90%+
1mg
$54.0 2023-05-17

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide 関連文献

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamideに関する追加情報

Professional Introduction to N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 862810-27-3)

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide, identified by its CAS number 862810-27-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential biological activities, which make it a promising candidate for further investigation in medicinal chemistry.

The structural framework of N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide incorporates several key pharmacophoric elements. The presence of an imidazo[1,2-a]pyrimidine core is particularly noteworthy, as this scaffold has been extensively studied for its role in modulating various biological pathways. The imidazo[1,2-a]pyrimidine moiety is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This makes it a valuable component in the design of novel therapeutic agents.

Additionally, the molecule features a 2-methylphenyl group, which contributes to its lipophilicity and potential membrane permeability. These properties are crucial for drug candidates that need to cross biological membranes to reach their target sites. The combination of the imidazo[1,2-a]pyrimidine and 2-methylphenyl groups in N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide suggests that it may possess enhanced binding affinity and improved pharmacokinetic profiles compared to simpler analogs.

The benzodioxole moiety is another critical feature of this compound. Benzodioxole derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The incorporation of this group into the molecular structure of N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide may contribute to its potential therapeutic applications by enhancing its interaction with biological targets.

In recent years, there has been growing interest in the development of multitargeted drugs that can modulate multiple biological pathways simultaneously. N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide, with its complex structural features, may be a suitable candidate for such an approach. Its ability to interact with multiple receptors or enzymes could lead to synergistic effects that improve therapeutic outcomes.

The synthesis of N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide involves several sophisticated chemical transformations. The construction of the imidazo[1,2-a]pyrimidine core typically requires multi-step reactions involving condensation and cyclization processes. The introduction of the 2-methylphenyl group and the benzodioxole moiety further complicates the synthetic route but also enhances the molecular complexity and potential biological activity.

The pharmacological evaluation of N-(5-{imidazo1,2-apyrimidin-2-y}l)- ighlights the importance of understanding its interactions with biological targets at both the molecular and cellular levels. High-throughput screening (HTS) techniques have been instrumental in identifying compounds with promising biological activities. These methods allow researchers to rapidly test large libraries of compounds against various targets, providing valuable insights into their potential therapeutic applications.

In conclusion, N-(5-{imidazo[1, ound significant promise as a lead compound for further drug development. Its unique structural features and potential biological activities make it an attractive candidate for exploration in medicinal chemistry. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties to develop novel therapeutic agents with improved efficacy and safety profiles.

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